molecular formula C8H11N3O2 B2414570 N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251578-12-7

N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2414570
CAS No.: 1251578-12-7
M. Wt: 181.195
InChI Key: JOTLBIKZMZXZTK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide: is an organic compound that belongs to the class of amides It features a pyrimidine ring attached to an acetamide group, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 2-chloropyrimidine with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Electrophiles or nucleophiles; reactions can be conducted in various solvents depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the acetamide group.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

    N,N-dimethyl-2-(pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N,N-dimethyl-2-(pyrimidin-4-yloxy)acetamide: Similar structure but with the pyrimidine ring attached at the 4-position.

    N,N-dimethyl-2-(pyrimidin-5-yloxy)acetamide: Similar structure but with the pyrimidine ring attached at the 5-position.

Uniqueness: N,N-dimethyl-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11(2)7(12)6-13-8-9-4-3-5-10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTLBIKZMZXZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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